4-Isopropoxy-3-methylbenzaldehyde
Overview
Description
4-Isopropoxy-3-methylbenzaldehyde: is an organic compound with the molecular formula C₁₁H₁₄O₂. It is a benzaldehyde derivative, characterized by the presence of an isopropoxy group at the fourth position and a methyl group at the third position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropoxy-3-methylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxy-3-methylbenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropoxy and methyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed:
Oxidation: 4-Isopropoxy-3-methylbenzoic acid.
Reduction: 4-Isopropoxy-3-methylbenzyl alcohol.
Substitution: 4-Isopropoxy-3-methylbromobenzene.
Scientific Research Applications
4-Isopropoxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the manufacture of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 4-Isopropoxy-3-methylbenzaldehyde involves its interaction with specific molecular targets. In biochemical assays, it may act as a substrate for enzymes, undergoing transformations that can be studied to understand enzyme kinetics and mechanisms. The isopropoxy and methyl groups influence the compound’s reactivity and interaction with other molecules, affecting its overall behavior in chemical reactions .
Comparison with Similar Compounds
4-Methoxy-3-methylbenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Ethoxy-3-methylbenzaldehyde: Similar structure but with an ethoxy group instead of an isopropoxy group.
4-Isopropoxybenzaldehyde: Lacks the methyl group at the third position.
Uniqueness: 4-Isopropoxy-3-methylbenzaldehyde is unique due to the presence of both the isopropoxy and methyl groups, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and reactivity in various chemical reactions, making it distinct from its analogs .
Properties
IUPAC Name |
3-methyl-4-propan-2-yloxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-5-4-10(7-12)6-9(11)3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJHTRBYWPKCCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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